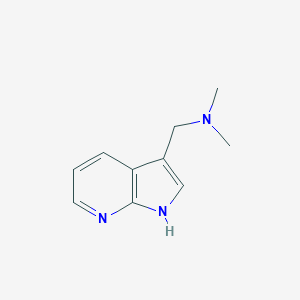

3-(Dimethylaminomethyl)-7-azaindole

Descripción

The exact mass of the compound 3-(Dimethylaminomethyl)-7-azaindole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173968. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Dimethylaminomethyl)-7-azaindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethylaminomethyl)-7-azaindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-13(2)7-8-6-12-10-9(8)4-3-5-11-10/h3-6H,7H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLCFQLBXWLHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10419386 | |

| Record name | 7-azagramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5654-92-2 | |

| Record name | 5654-92-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-azagramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dimethylaminomethyl)-7-azaindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Photophysical Properties of 3-(Dimethylaminomethyl)-7-azaindole

This technical guide details the photophysical and chemical properties of 3-(Dimethylaminomethyl)-7-azaindole , commonly known as 7-Azagramine .

Executive Summary & Chemical Identity

3-(Dimethylaminomethyl)-7-azaindole (CAS: 5654-92-2), or 7-Azagramine, is a critical 7-azaindole derivative.[1] While primarily utilized as a synthetic intermediate for the optical probe 7-azatryptophan , its own photophysics are governed by the 7-azaindole core—a bicyclic system capable of unique photo-tautomerization.

The molecule consists of a pyrrolo[2,3-b]pyridine scaffold substituted at the C3 position with a dimethylaminomethyl group (a Mannich base). This non-conjugated side chain preserves the electronic integrity of the aromatic core while introducing a basic site (

| Property | Specification |

| Common Name | 7-Azagramine |

| Molecular Formula | |

| Molecular Weight | 175.23 g/mol |

| Chromophore | 7-Azaindole (Pyrrolo[2,3-b]pyridine) |

| Key Mechanism | Excited-State Double Proton Transfer (ESDPT) |

Electronic Structure & Absorption Characteristics

The absorption profile of 7-azagramine is dominated by the

UV-Vis Absorption Profile[2]

-

Primary Absorption Band:

. -

Secondary Band (Shoulder):

. -

Molar Extinction Coefficient (

): -

Solvent Effect: Minimal solvatochromism is observed in the ground state absorption, indicating a relatively non-polar ground state dipole moment.

Expert Insight: Unlike indole derivatives where C3 substitution can induce slight red-shifts, the electron-deficient pyridine ring in 7-azaindole tightly holds the HOMO/LUMO energy levels. The alkyl-amine side chain exerts a negligible inductive effect on the absorption maximum.

Emission Dynamics & Excited-State Proton Transfer (ESDPT)

The defining photophysical characteristic of 7-azagramine is its ability to undergo Excited-State Double Proton Transfer (ESDPT) . This phenomenon depends heavily on the solvent environment and the formation of cyclic hydrogen-bonded complexes.

Mechanism of ESDPT

Upon excitation (

Fluorescence Emission Spectra[3][4][5]

-

Aprotic Solvents (e.g., Cyclohexane, Acetonitrile):

-

Emission Type: Single "Normal" band.

-

:

-

Mechanism: Emission occurs from the locally excited (LE) state of the normal 7-azaindole tautomer.

-

-

Protic Solvents (e.g., Methanol, Ethanol):

-

Emission Type: Dual Emission (Bimodal).

-

Band 1 (Normal):

. -

Band 2 (Tautomer):

(Green fluorescence). -

Mechanism: The green emission arises from the phototautomer formed via solvent-mediated proton relay.

-

-

Water (

):-

Fluorescence is often heavily quenched due to non-radiative decay pathways facilitated by the hydrogen-bonding network, though weak dual emission can sometimes be detected.

-

Jablonski Diagram: ESDPT Pathway

The following diagram illustrates the competitive pathways between normal fluorescence and the formation of the reaction tautomer via ESDPT.

Caption: Photophysical cycle of 7-azagramine showing the solvent-mediated Excited-State Double Proton Transfer (ESDPT) leading to dual emission.

Experimental Protocols for Characterization

To accurately characterize 7-azagramine, researchers must account for the basic side chain which can form salts.

Protocol 1: Determination of Solvatochromic Shift

Objective: Quantify the environmental sensitivity of the fluorophore.

-

Preparation: Prepare a

stock solution of 7-azagramine in anhydrous DMSO. -

Dilution: Create

working solutions in spectrographic grade solvents: Cyclohexane, THF, Acetonitrile, Methanol, and Ethanol. -

Blanking: Record baseline spectra of pure solvents.

-

Absorption Scan: Scan from

to -

Emission Scan: Excitation at

(approx. -

Data Analysis: Calculate the ratio of Tautomer (

) to Normal (

Protocol 2: pH Titration (Side Chain Effect)

Objective: Assess the impact of side-chain protonation on fluorescence.

Note: The dimethylamino group (

-

Buffer Preparation: Prepare phosphate-citrate buffers ranging from pH 3.0 to pH 11.0.

-

Titration: Add 7-azagramine to a final concentration of

in each buffer. -

Measurement: Measure fluorescence emission spectra (

). -

Observation:

-

pH < 4: Protonation of N7 quenches fluorescence or blue-shifts it due to loss of ESDPT capability.

-

pH 5 - 9: Neutral ring, protonated side chain. Standard 7-azaindole behavior.

-

pH > 10: Neutral side chain. Potential for intramolecular interactions, though sterically hindered.

-

Applications & Synthesis Context

While 7-azagramine is fluorescent, its primary utility in drug development is as a "Mannich base" precursor.

-

Synthetic Precursor: It is the direct precursor to 7-azatryptophan (via alkylation with acetamidomalonate), a vital non-natural amino acid used as an intrinsic fluorescent probe in protein dynamics.

-

Biological Activity: The 7-azaindole core mimics the purine ring of DNA bases, making derivatives like 7-azagramine relevant in kinase inhibitor design (e.g., interacting with the hinge region of ATP-binding pockets).

Synthesis Workflow (Graphviz)

The following scheme outlines the generation of 7-azagramine and its conversion to the probe 7-azatryptophan.

Caption: Synthetic pathway from 7-azaindole to 7-azagramine and subsequent conversion to the optical probe 7-azatryptophan.

References

-

Synthesis and Characterization: Dongare, S. B., et al. "A catalyst-and solvent-free multicomponent synthesis of 7-azagramine analogues via a Mannich type reaction." Chinese Chemical Letters, 27(1), 99-103 (2016).[3][4] Link[4]

-

Photophysics of 7-Azaindole Core: Chapman, C. F., & Maroncelli, M. "Excited-State Tautomerization of 7-Azaindole in Alcohol Solvents." The Journal of Physical Chemistry, 95, 9095-9114 (1991). Link

-

Conversion to 7-Azatryptophan: Ross, J. B. A., et al. "7-Azatryptophan as a Probe of Protein Structure and Dynamics." Methods in Enzymology, 278, 151-164 (1997). Link

-

Proton Transfer Dynamics: Takeuchi, S., & Tahara, T. "The answer to the concerted versus step-wise controversy for the double proton transfer mechanism of 7-azaindole dimer in solution." PNAS, 104(13), 5285-5290 (2007). Link

-

General Properties: PubChem Compound Summary for CID 102197, 3-(Dimethylaminomethyl)-7-azaindole.[5] Link

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Biosynthesis of Violacein, Structure and Function of l-Tryptophan Oxidase VioA from Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Metal-Free Regioselective Multicomponent Approach for the Synthesis of Free Radical Scavenging Pyrimido-Fused Indazoles and Their Fluorescence Studies [mdpi.com]

- 4. A catalyst-and solvent-free multicomponent synthesis of 7-azagramine analogues via a Mannich type reaction [ccspublishing.org.cn]

- 5. inter-chem.pl [inter-chem.pl]

Technical Monograph: 7-Azagramine (CAS 5654-92-2)

Physicochemical Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

7-Azagramine (CAS 5654-92-2), chemically known as 3-(Dimethylaminomethyl)-7-azaindole or N,N-Dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine , is a critical heterocyclic building block in modern drug discovery.[1] Structurally, it represents a bioisostere of gramine (indolic counterpart), where the nitrogen atom at position 7 of the indole ring confers unique electronic properties, enhancing hydrogen bonding potential and water solubility compared to the parent indole.

This guide provides a comprehensive technical analysis of 7-azagramine, designed for medicinal chemists and process engineers. It moves beyond basic data to explore the mechanistic rationale behind its synthesis, its stability profile, and its pivotal role as a precursor for 7-azatryptophan and kinase inhibitors.

Part 1: Physicochemical Characterization[1]

The following data aggregates experimental values and high-confidence predictive models to establish a baseline for handling and characterization.

Table 1: Core Physicochemical Properties[1]

| Property | Value / Description | Notes |

| Chemical Name | 3-(Dimethylaminomethyl)-7-azaindole | IUPAC: N,N-Dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine |

| CAS Number | 5654-92-2 | |

| Molecular Formula | C₁₀H₁₃N₃ | |

| Molecular Weight | 175.23 g/mol | |

| Appearance | Pale yellow to off-white solid | Crystalline powder |

| Melting Point | 144 – 149 °C | Commercial standard (Sigma/Angene) [1][2].[1] High purity forms reported up to 160-162°C [3]. |

| Boiling Point | ~304.2 °C | Predicted at 760 mmHg.[2] |

| Solubility | Soluble in DMSO, Methanol, Ethanol. | Limited solubility in water; solubility increases in acidic media due to protonation of the exocyclic amine. |

| pKa (Predicted) | ~9.2 (Dimethylamine side chain)~4.6 (Pyridine ring N) | The side chain amine is the most basic site. The pyrrole NH is weakly acidic (pKa >15). |

| LogP | ~0.75 | Indicates moderate lipophilicity; suitable for membrane permeability. |

Spectral Fingerprint (Validation)

To validate the identity of synthesized or purchased 7-azagramine, the following NMR signals are diagnostic:

-

¹H NMR (CDCl₃/DMSO-d₆): A diagnostic singlet integrating to 2H around δ 3.58 - 3.82 ppm corresponds to the methylene bridge (-CH₂-). A singlet integrating to 6H around δ 2.24 ppm confirms the dimethylamine group [-N(CH₃)₂] [3].[1]

-

Mass Spectrometry: ESI+ mode typically shows a strong [M+H]⁺ peak at m/z 176.2 .

Part 2: Synthetic Architecture

The synthesis of 7-azagramine follows a classic Mannich reaction , adapted for the electron-deficient 7-azaindole ring. Unlike standard indole, the pyridine ring in 7-azaindole withdraws electron density, making the C3 position slightly less nucleophilic, yet the reaction proceeds efficiently under acidic conditions.

Mechanism of Action

-

Imine Formation: Formaldehyde reacts with dimethylamine to form a reactive iminium ion intermediate.

-

Electrophilic Substitution: The 7-azaindole undergoes electrophilic aromatic substitution at the C3 position (the most electron-rich site of the pyrrole ring) by the iminium ion.

-

Re-aromatization: Loss of a proton restores aromaticity, yielding 7-azagramine.

Experimental Protocol: The Mannich Synthesis

Safety Note: Formaldehyde is a carcinogen. Perform all steps in a fume hood.

Reagents:

-

7-Azaindole (1.0 eq)[3]

-

Dimethylamine (40% aq.[1] solution, 1.1 eq)

-

Formaldehyde (37% aq. solution, 1.1 eq)

-

Glacial Acetic Acid (Solvent/Catalyst)[1]

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask, cool the dimethylamine solution to 5°C.

-

Activation: Add glacial acetic acid slowly (exothermic), followed by the formaldehyde solution. Stir for 15 minutes to generate the iminium species.

-

Addition: Add 7-azaindole to the mixture. The reaction is often run in ethanol or neat in acetic acid.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. (Monitoring: TLC should show consumption of 7-azaindole).

-

Quench & Isolation: Pour the reaction mixture into ice-water. Neutralize carefully with NaOH (aq) to precipitate the free base.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water or Toluene to obtain pale yellow crystals (Target MP: 144–149°C).

Visualization: Synthetic Pathway

The following diagram illustrates the reaction flow and critical control points.[3]

Figure 1: Step-by-step synthetic workflow for the production of 7-Azagramine via Mannich condensation.

Part 3: Stability & Reactivity Profile

Understanding the stability of CAS 5654-92-2 is vital for storage and downstream processing.

1. Retro-Mannich Reaction (Instability Risk) Like gramine, 7-azagramine is susceptible to the retro-Mannich reaction .

-

Trigger: Heating in strong aqueous base or prolonged boiling in water.

-

Result: Decomposition back to 7-azaindole and formaldehyde/dimethylamine.

-

Mitigation: Avoid prolonged exposure to high temperatures in aqueous media during workup. Store as a solid in a cool, dry place.

2. Alkylation Potential The dimethylamino group is a "leaving group equivalent."

-

Utility: It can be displaced by nucleophiles (e.g., diethyl acetamidomalonate) to synthesize 7-azatryptophan [3]. This makes 5654-92-2 a more versatile intermediate than 7-azaindole halides.

Part 4: Applications in Drug Development

7-Azagramine is not just an intermediate; it is a strategic scaffold in the design of kinase inhibitors and GPCR ligands.

Bioisosterism: The Purine Mimic

The 7-azaindole core is a bioisostere of purine .

-

Mechanism: The N7 nitrogen accepts hydrogen bonds, mimicking the N7 of adenine.

-

Application: This allows derivatives of 7-azagramine to bind to the ATP-binding pocket of kinases (e.g., JAK, Trk) with high affinity.

Pathway: Synthesis of Autotaxin Inhibitors

Research indicates 7-azaindole derivatives are key in synthesizing Autotaxin (ATX) inhibitors like ONO-8430506 , used in cancer therapy [4].

Figure 2: Downstream applications of 7-Azagramine in chemical biology and medicinal chemistry.

References

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-(Dimethylaminomethyl)-7-azaindole. Retrieved from

-

Angene Chemical. (n.d.). Safety Data Sheet: CAS 5654-92-2. Retrieved from

-

Canadian Journal of Chemistry. (1992). Syntheses of a potential fluorescence probe, (-)-(R)-7-azatryptophan. Vol 70, pp. 1531-1536.[4] Retrieved from

- Iwaki, Y. et al. (2020). ONO-8430506: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel. Journal of Medicinal Chemistry.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. angenechemical.com [angenechemical.com]

- 3. A catalyst-and solvent-free multicomponent synthesis of 7-azagramine analogues via a Mannich type reaction [html.rhhz.net]

- 4. 144657-66-9 | tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | Aldehydes | Ambeed.com [ambeed.com]

Technical Guide: Solubility & Stability of 3-(Dimethylaminomethyl)-7-azaindole

Executive Summary

3-(Dimethylaminomethyl)-7-azaindole (often referred to as 7-Azagramine) is a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK3, TrkA) and a precursor for tryptophan analogs. While structurally similar to indole, the presence of the pyridine-like nitrogen at position 7 fundamentally alters its solubility profile and hydrogen-bonding capabilities.

Critical Technical Alert: This compound is a Mannich base. Unlike standard stable heterocycles, it possesses a latent instability pathway—the retro-Mannich reaction —which is catalyzed by heat and high pH. Improper buffer selection can lead to the release of dimethylamine and the formation of a reactive electrophilic intermediate, compromising assay integrity.

This guide provides the physicochemical grounding and validated protocols to maintain molecular integrity in aqueous media.

Physicochemical Profile

To master the solubility of this compound, one must understand its ionization states. The molecule contains two basic centers with distinct pKa values.[1]

Ionization & Solubility Logic

| Functional Group | Approx. pKa | Behavior at pH 7.4 | Solubility Impact |

| Dimethylamino (Side Chain) | ~9.2 – 9.5 | Protonated (+) | Primary driver of aqueous solubility. |

| N-7 (Azaindole Core) | ~4.6 | Neutral (0) | Acts as H-bond acceptor; protonates only in strong acid. |

| N-1 (Indole NH) | ~13 (Acidic) | Neutral (0) | H-bond donor. |

The Solubility Switch:

-

pH < 4.0: Dicationic species. Highly soluble.

-

pH 4.0 – 8.5: Monocationic species (Side chain protonated). Good solubility in aqueous buffers.

-

pH > 9.5: Neutral species. High risk of precipitation.

Visualization: pH-Dependent Species

The following diagram illustrates the dominant species across the pH spectrum.

Figure 1: Ionization states governing aqueous solubility. The monocationic window (pH 4.0–8.5) is the target zone for biological assays.

Stability Mechanisms: The Retro-Mannich Risk

The 3-aminomethyl linkage is not inert. Under specific conditions, 7-azagramine undergoes a retro-Mannich fragmentation. This is the primary stability failure mode in buffer formulations.

Degradation Pathway

In basic media or at elevated temperatures (>40°C), the molecule eliminates dimethylamine, generating a reactive aza-quinone methide intermediate. This intermediate is highly electrophilic and will rapidly react with nucleophiles (e.g., thiols in proteins, cysteines) or polymerize, leading to false positives in screening assays.

Figure 2: The retro-Mannich degradation pathway. Avoidance of high pH is critical to prevent the formation of the reactive intermediate.

Experimental Protocols

Stock Solution Preparation (Standard)

Solvent: DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions. Concentration: 10 mM to 50 mM. Storage: -20°C, desiccated, protected from light.

-

Weigh the solid 3-(Dimethylaminomethyl)-7-azaindole (MW: 175.23 g/mol ).[2]

-

Add anhydrous DMSO to achieve target concentration.

-

Vortex until fully dissolved (usually rapid).

-

Aliquot into single-use vials to avoid freeze-thaw cycles.

Aqueous Buffer Preparation (Critical)

Do not dissolve directly into basic buffers (e.g., Carbonate buffer pH 10). Use the following "Step-Down" dilution method to ensure stability.

Recommended Buffers:

-

PBS (pH 7.4): Excellent stability (hours to days).

-

Acetate Buffer (pH 5.0): Maximal stability (weeks).

-

Tris-HCl (pH 7.5): Acceptable, but ensure pH does not drift basic.

Protocol: Step-Down Dilution

This protocol prevents transient precipitation during the mixing process.

-

Start: Thaw 10 mM DMSO stock.

-

Intermediate (Optional): If final aqueous concentration is low (<10 µM), perform an intermediate dilution in 50% DMSO/Water.

-

Final Dilution:

-

Place the required volume of Buffer (pH 7.4) in a tube.

-

While vortexing the buffer, slowly add the DMSO stock.

-

Note: Ensure final DMSO concentration is <1% (v/v) for cell assays.

-

-

Validation: Visually inspect for turbidity. If turbid, sonicate for 30 seconds. If turbidity persists, check pH; it may have drifted basic.

Stability Validation Workflow

If using this compound for long-duration incubations (>24 hours), you must validate stability in your specific media.

Figure 3: Self-validating workflow for stability testing.

Storage and Handling Summary

| Parameter | Recommendation | Rationale |

| Solid Storage | -20°C, Desiccated | Prevents hydrolysis and oxidation. |

| Solution Storage | -20°C or -80°C | DMSO stocks are stable for months. |

| Light Sensitivity | Protect from light | Azaindoles can undergo photo-oxidation over long periods. |

| Incompatible Media | Carbonate buffers (pH >9), Strong Bases | Triggers retro-Mannich elimination. |

| Reaction Compatibility | Avoid aldehydes | Reactive methylene can condense with aldehydes. |

References

-

PubChem. 3-(Dimethylaminomethyl)-7-azaindole Compound Summary. National Library of Medicine. [Link][3]

-

Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 7-Azaindole Derivatives. Journal of Organic Chemistry. (Context on 7-azaindole reactivity and lithiation stability). [Link]

-

Love, B. E. (1996). Synthesis of Carbolines via the Retro-Mannich Reaction. (Mechanistic insight into the instability of 3-aminomethyl indoles). [Link]

-

Popowycz, F., et al. (2003). Synthesis and reactivity of 7-azaindole derivatives. Tetrahedron. (Comprehensive review of the scaffold's chemistry). [Link]

Sources

- 1. Changes in Protonation Sites of 3-Styryl Derivatives of 7-(dialkylamino)-aza-coumarin Dyes Induced by Cucurbit[7]uril - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS:5654-92-2 FT-0647191 3-(Dimethylaminomethyl)-7-azaindole Product Detail Information [finetechchem.com]

- 3. 3-(Dimethylaminomethyl)-7-azaindole 97 5654-92-2 [sigmaaldrich.com]

Methodological & Application

Application Note: Site-Selective Protein Labeling with 3-(Dimethylaminomethyl)-7-azaindole

Executive Summary

This application note details the protocol for labeling proteins with 3-(Dimethylaminomethyl)-7-azaindole , a reactive Mannich base precursor to the fluorophore 7-azaindole. Unlike standard NHS-ester or maleimide labeling, this protocol utilizes elimination-addition chemistry to covalently attach the 7-azaindole moiety, primarily to cysteine thiols or reactive amines.

The resulting conjugate introduces the 7-azaindole chromophore, a powerful solvatochromic probe . Due to its ability to undergo Excited-State Proton Transfer (ESPT), the label reports on the local hydration status of the protein microenvironment, distinguishing between "buried" (hydrophobic) and "exposed" (hydrophilic) residues via dual-fluorescence emission.

Scientific Basis & Mechanism[1][2]

Chemical Reactivity: The "Gramine" Mechanism

The molecule 3-(Dimethylaminomethyl)-7-azaindole is an analog of gramine . It acts as a "masked" electrophile. Under physiological or slightly basic conditions, it undergoes the elimination of dimethylamine (

-

Selectivity: While reactive toward both amines and thiols, the reaction is kinetically favored at Cysteine (SH) residues due to their higher nucleophilicity at neutral pH, mimicking the Savige-Fontana reaction used in tryptophan biosynthesis.

Photophysics: Excited-State Proton Transfer (ESPT)

Once labeled, the 7-azaindole moiety exhibits unique photophysics:

-

Normal Emission (

): In hydrophobic environments (buried core), it emits from the normal excited state (~350-380 nm). -

Tautomer Emission (

): In the presence of water (surface/solvent exposed), the N7 nitrogen and N1 hydrogen participate in a cooperative proton transfer with water molecules, forming a tautomer that emits at a significantly red-shifted wavelength (~480-500 nm). -

Ratio (

): This ratio serves as a direct metric for local water accessibility.

Mechanistic Diagram

Figure 1: Reaction pathway for the activation and conjugation of 7-azagramine to protein thiols.

Pre-Experimental Considerations

Reagent Handling

-

Stability: 3-(Dimethylaminomethyl)-7-azaindole is sensitive to moisture. Store desicated at -20°C.

-

Safety: 7-azaindole derivatives are kinase inhibitor fragments; handle with appropriate PPE.

-

Solubility: Prepare fresh stocks in anhydrous DMSO or DMF.

Buffer Compatibility

-

Recommended: Phosphate (PBS), HEPES, or MOPS (pH 7.2 – 8.0).

-

Avoid: Buffers containing primary amines (Tris, Glycine) or thiols (DTT,

-ME) during the labeling step, as they will compete with the protein for the probe.

Stoichiometry Table

| Parameter | Value | Rationale |

| Protein Conc. | 50 - 100 | High concentration favors bimolecular reaction kinetics. |

| Probe Excess | 10x - 20x | Compensates for hydrolysis of the reactive intermediate. |

| Co-solvent | < 5% DMSO | Prevents protein denaturation while maintaining probe solubility. |

| Temperature | 25°C - 37°C | Mild heat accelerates the elimination of the amine leaving group. |

Detailed Protocol: Cysteine Labeling

Phase 1: Protein Preparation

-

Buffer Exchange: Ensure protein is in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl). Remove any storage thiols (DTT) via Zeba spin columns or dialysis.

-

Disulfide Reduction (Optional): If targeting buried cysteines or disulfides, treat with 10 molar equivalents of TCEP for 30 minutes.[1] Note: TCEP is compatible with this reaction; DTT is not.

Phase 2: Conjugation Reaction

-

Stock Prep: Dissolve 3-(Dimethylaminomethyl)-7-azaindole in anhydrous DMSO to a concentration of 50 mM.

-

Initiation: Add the probe stock to the protein solution dropwise while vortexing.

-

Target Final Conc: 1 mM Probe (for 50-100

M protein).

-

-

Incubation: Incubate the reaction mixture at 37°C for 4–6 hours or 25°C Overnight .

-

Critical Step: Unlike maleimides, this reaction requires the thermal elimination of dimethylamine. Do not perform on ice.

-

-

Quenching: Add excess Cysteine or Glutathione (10 mM final) to quench unreacted probe. Incubate for 15 minutes.

Phase 3: Purification

-

Removal of Free Probe: The unreacted probe and quenched adducts must be removed to prevent background fluorescence.

-

Method: Size-exclusion chromatography (PD-10 column) or extensive dialysis against PBS (pH 7.4).

-

-

Verification: Measure absorbance at 280 nm (Protein) and 290 nm (7-azaindole). Note that 7-azaindole absorption overlaps with Tryptophan; deconvolution or mass spectrometry is required for precise Degree of Labeling (DOL) calculation.

Quality Control & Validation

Mass Spectrometry (Gold Standard)

Intact protein LC-MS is the most reliable validation method.

-

Expected Mass Shift: +117.13 Da per label.

-

Calculation: MW(Probe) - MW(Dimethylamine) = Additive Mass.

- (Check specific derivative MW).

-

Correction: For 3-(dimethylaminomethyl)-7-azaindole (

, MW ~175), the added group is the (7-azaindol-3-yl)methyl group (

-

Fluorescence Spectroscopy

Verify the functional activity of the label using a fluorometer.

-

Excitation: 290 nm - 300 nm.

-

Emission Scan: 320 nm – 550 nm.

-

Observation:

-

Peak 1 (~350 nm): Normal emission (indicates label is in a hydrophobic pocket or buried).

-

Peak 2 (~490 nm): Tautomer emission (indicates label is solvent-exposed/hydrated).

-

Troubleshooting Table

| Issue | Possible Cause | Solution |

| Low Labeling Efficiency | pH too low | Increase pH to 8.0 to facilitate amine elimination. |

| Precipitation | Probe insolubility | Add DMSO to 10% or lower protein concentration. |

| High Background | Incomplete purification | 7-azaindole sticks to hydrophobic patches; add 0.05% Tween-20 to wash buffer. |

| No Tautomer Peak | "Dry" environment | The label is buried in a hydrophobic core; this is a valid structural result. |

Application Workflow: Microenvironment Sensing

The primary utility of this protocol is hydration mapping . By labeling specific cysteine mutants, researchers can map the water accessibility of different protein domains.

Figure 2: Workflow for utilizing the 7-azaindole label for protein hydration mapping.

References

-

Mechanism of 7-Azaindole Fluorescence: Prompers, J. J., et al. "Photophysics and Biological Applications of 7-Azaindole and Its Analogs." The Journal of Physical Chemistry B, vol. 109, no. 43, 2005.[2]

-

Thiol Reactivity of Gramine Derivatives (Savige-Fontana Reaction): Hino, T., et al. "Reactions of skatole and gramine with nucleophiles." Chemical & Pharmaceutical Bulletin, vol. 18, no. 5, 1970. (Foundational chemistry for indole-mannich base alkylation).

-

7-Azatryptophan as a Probe: Rich, R. L., et al. "7-Azatryptophan: A Non-Natural Amino Acid for Studying Protein Structure and Dynamics." Journal of the American Chemical Society, vol. 117, no. 4, 1995.

-

General Thiol-Maleimide/Alkylation Protocols: "Maleimide Labeling of Proteins and Other Thiolated Biomolecules." Lumiprobe Protocols.

Sources

Application Note: 3-(Dimethylaminomethyl)-7-azaindole as a Selective Kinase Inhibitor Scaffold

Part 1: Introduction & Strategic Overview

The "Privileged" Scaffold

In the realm of small-molecule drug discovery, 3-(Dimethylaminomethyl)-7-azaindole (commonly referred to as 7-Azagramine ) is not merely a compound; it is a linchpin intermediate for accessing the "privileged" 7-azaindole class of kinase inhibitors.

While the 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) is a well-established bioisostere of the purine ring found in ATP, the 3-(dimethylaminomethyl) motif serves a dual purpose:

-

Direct Interaction: In specific contexts, the basic amine can interact with acidic residues in the solvent-exposed regions of the kinase cleft (e.g., ROCK, PIM kinases).

-

Synthetic Versatility (The Mannich Handle): It acts as a highly reactive Mannich base. The dimethylamino group is a facile leaving group, allowing researchers to rapidly "swap" it for diverse amine-containing pharmacophores. This capability is critical for Structure-Activity Relationship (SAR) studies to tune selectivity between closely related kinases (e.g., JAK2 vs. JAK3).

Target Landscape

Derivatives synthesized from this scaffold have demonstrated potent inhibition against:

-

Janus Kinases (JAKs): Precursors to Tofacitinib-like analogs.

-

Rho-associated Protein Kinase (ROCK): For cardiovascular and cytoskeletal research.

-

PIM Kinases: Critical targets in hematological malignancies.

-

DYRK1A: Implicated in neurodegenerative pathways.[1]

Part 2: Mechanism of Action & Binding Topology

The efficacy of 7-azaindole derivatives stems from their ability to mimic the adenine moiety of ATP.

Hinge Region Binding

The 7-azaindole core binds to the kinase hinge region via a bidentate hydrogen bonding motif:

-

Acceptor: The pyridine nitrogen (N7) accepts a hydrogen bond from the backbone amide NH of the hinge residue.

-

Donor: The pyrrole nitrogen (N1) donates a hydrogen bond to the backbone carbonyl oxygen of the hinge residue.

The C3 "Vector" (Selectivity Filter)

The C3-substituent (the dimethylaminomethyl group or its derivatives) projects towards the Ribose Binding Pocket or the Solvent Front .

-

Selectivity Tuning: By modifying this group (via the protocols below), you can exploit subtle differences in the solvent-exposed residues of different kinases. For example, extending this chain with a piperidine ring (as in Tofacitinib) allows interaction with residues outside the ATP pocket, locking in specificity.

Visualization: Binding Mode & Logic

Caption: Logical topology of 7-azaindole binding. The core anchors to the hinge, while the C3-substituent determines specific kinase selectivity.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Scaffold (7-Azagramine)

Use this protocol to generate the core material if not purchased commercially.

Reagents:

-

7-Azaindole (1.0 eq)

-

Dimethylamine (40% aq. solution, 1.5 eq)

-

Formaldehyde (37% aq. solution, 1.5 eq)

-

Acetic Acid (glacial, solvent)

Workflow:

-

Dissolution: Dissolve 7-azaindole in glacial acetic acid at room temperature.

-

Addition: Add the dimethylamine solution dropwise, followed by the formaldehyde solution. Caution: Exothermic reaction.

-

Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1). The spot for 7-azaindole (

) should disappear, replaced by a lower -

Workup: Pour the reaction mixture into ice-cold water. Neutralize with 50% NaOH solution until pH

10. -

Precipitation: The product (3-(dimethylaminomethyl)-7-azaindole) often precipitates as a white/off-white solid. Filter and wash with cold water.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Library Generation (The "Application")

This is the critical step for researchers using this molecule to find a drug. The dimethylamino group is displaced by a more complex amine to target specific kinases.

Principle: Nucleophilic substitution of the unstable Mannich base.

Reagents:

-

3-(Dimethylaminomethyl)-7-azaindole (1.0 eq)

-

Target Amine (e.g., N-methylpiperazine, morpholine, 4-aminopiperidine) (1.2–2.0 eq)

-

Solvent: Water or 50% Ethanol/Water mixture.

-

Catalyst: None usually required (or catalytic NaH in anhydrous conditions for weak nucleophiles).

Workflow:

-

Setup: Dissolve 7-azagramine in water/ethanol (1:1).

-

Displacement: Add the Target Amine in excess.

-

Reflux: Heat the mixture to reflux (approx. 80–90°C) for 2–6 hours. The evolution of dimethylamine gas (fishy odor) indicates reaction progress. Conduct in a fume hood.

-

Isolation: Cool to 4°C. The new C3-substituted derivative often crystallizes out. Filter and dry.

Protocol C: Kinase Inhibition Assay (ADP-Glo™ Platform)

Standardized protocol to test the generated library against a panel (e.g., JAK2, ROCK1).

Materials:

-

Kinase Enzyme (e.g., Recombinant JAK2, 0.2 µ g/well ).

-

Substrate: Poly(Glu, Tyr) 4:1 peptide (0.1 mg/mL).

-

ATP: Ultra-pure (at

apparent for the specific kinase). -

Test Compounds: 7-azaindole derivatives (dissolved in DMSO).

-

Detection: ADP-Glo™ Kinase Assay Kit (Promega).

Step-by-Step:

-

Preparation: Dilute compounds in 100% DMSO to 50x final concentration. Further dilute in 1x Kinase Buffer.

-

Enzyme Reaction:

-

Add 2 µL of Compound solution to a 384-well white plate.

-

Add 4 µL of Enzyme solution. Incubate 10 min at RT (allows compound to bind hinge).

-

Add 4 µL of Substrate/ATP mix to initiate reaction.

-

Incubate for 60 min at RT.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

-

Add 20 µL of Kinase Detection Reagent (converts ADP to ATP

Luciferase light). Incubate 30 min.

-

-

Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

-

Analysis: Calculate % Inhibition relative to DMSO control. Fit data to a 4-parameter logistic equation to determine

.

Part 4: Data Interpretation & Selectivity

When analyzing data from 7-azaindole derivatives, use the table below to guide optimization. The "R-Group" refers to the amine displacing the dimethylamino group.

| Derivative (C3-R) | Primary Target | Selectivity Logic |

| -N(CH3)2 (Parent) | Pan-Kinase (Weak) | Small group; poor contact with specific solvent-front residues. Used as a baseline. |

| -Piperidine-4-yl | JAK Family | Mimics Tofacitinib structure; interacts with residues in the JAK solvent channel. |

| -Piperazine-N-Me | ROCK / PIM | Basic nitrogen can form salt bridges with acidic residues (e.g., Asp/Glu) often found in PIM kinase active sites. |

| -Morpholine | PI3K / mTOR | Oxygen acceptor can interact with specific lysine residues; reduces basicity to improve membrane permeability. |

Visualizing the Workflow

Caption: Synthetic workflow from raw 7-azaindole to a functional kinase inhibitor library.

Part 5: References

-

7-Azaindole Scaffold Review: Song, J. et al. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chem. Pharm.[2] Bull. 2018, 66, 29–36.[2] Link

-

Mannich Base Synthesis: Dongare, S. B. et al.[3] "A catalyst- and solvent-free multicomponent synthesis of 7-azagramine analogues via a Mannich type reaction."[3][4][5] Chinese Chemical Letters 2016, 27(1), 99-103.[3][5] Link[5]

-

JAK Inhibitor Design: Flanagan, M. E. et al. "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis." J. Med.[2][5] Chem. 2010, 53, 8468–8484. Link

-

ROCK Inhibition: Feng, Y. et al. "Discovery of substituted 7-azaindoles as potent and selective ROCK inhibitors." Bioorg.[5][6][7] Med. Chem. Lett. 2008, 18(24), 6448-6452. Link

-

PIM Kinase Targeting: Barberis, C. et al. "Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors." Bioorg.[5][6][7] Med. Chem. Lett. 2019, 29(3), 491-495.[6] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A catalyst-and solvent-free multicomponent synthesis of 7-azagramine analogues via a Mannich type reaction [html.rhhz.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

How to improve the quantum yield of 3-(Dimethylaminomethyl)-7-azaindole.

This technical guide addresses the optimization of fluorescence quantum yield (

The low quantum yield of this scaffold is typically driven by Excited-State Proton Transfer (ESPT) and solvent-mediated quenching . The following protocols and troubleshooting steps are designed to mitigate these non-radiative decay pathways.

Part 1: Technical Overview & Mechanism

The 7-azaindole core is a classic example of a molecule whose fluorescence is dictated by its environment. For the 3-(dimethylaminomethyl) derivative, two primary quenching mechanisms compete with fluorescence:

-

Solvent-Assisted Tautomerization (ESPT): In protic solvents (water, alcohols), the N7 (pyridine) nitrogen and N1 (pyrrole) hydrogen form a cyclic hydrogen-bonded complex with solvent molecules. Upon excitation, a double proton transfer occurs, generating a non-fluorescent (or weakly emitting) tautomer.

-

Photoinduced Electron Transfer (PET): The lone pair on the dimethylamino side chain can transfer an electron to the excited fluorophore, quenching emission. This is pH-dependent.[1]

Goal: Disrupt the hydrogen-bonding network and modulate the ionization state of the side chain to maximize radiative decay.

Part 2: Troubleshooting Guide (Q&A)

Q1: Why is my quantum yield negligible (<0.05) in aqueous buffer?

Diagnosis: You are likely observing solvent-mediated quenching. In water, 7-azaindoles undergo rapid non-radiative decay due to the formation of cyclic solvated clusters that facilitate proton transfer. Corrective Action:

-

Switch Solvents: Move to polar aprotic solvents like Acetonitrile (MeCN) , DMSO , or THF . These solvents cannot bridge the N1-H and N7 atoms, blocking the ESPT pathway.

-

Encapsulation: If an aqueous medium is mandatory, encapsulate the molecule in cyclodextrins or micelles (SDS/CTAB) . This shields the 7-azaindole core from bulk water, mimicking a non-polar environment.

Q2: Does pH affect the fluorescence intensity of this specific derivative?

Diagnosis: Yes, critically. The molecule contains two basic sites: the pyridine nitrogen (

-

Block PET: At neutral pH, the dimethylamino group is partially unprotonated, allowing its lone pair to quench fluorescence via PET. Lower the pH to ~6.0 . This protonates the side chain amine (

), locking the lone pair and preventing PET without protonating the pyridine ring (which would alter the chromophore). -

Avoid Very Low pH (<3): Protonating the pyridine ring (N7) often leads to static quenching or significant spectral shifts.

Q3: My sample shows a new emission peak over time. Is it degrading?

Diagnosis: 3-(Dimethylaminomethyl)-7-azaindole is a Mannich base. These are chemically labile and can undergo a retro-Mannich reaction (releasing dimethylamine) or hydrolysis, especially in basic conditions or upon heating. Corrective Action:

-

Verify Purity: Run HPLC. If you see a peak corresponding to unsubstituted 7-azaindole, your sample is decomposing.

-

Storage: Store the solid at -20°C under argon. Avoid heating solutions above 40°C.

Q4: I switched to Acetonitrile, but the signal is still lower than expected.

Diagnosis: Dissolved oxygen is a potent quencher for long-lived excited states of indole derivatives. Corrective Action:

-

Degas: Sparge the solution with Argon or Nitrogen for at least 15 minutes before measurement. This can improve intensity by 10–20%.

Part 3: Experimental Protocols

Protocol A: Solvent & Environment Optimization

Use this workflow to determine the maximum achievable QY for your specific application.

| Parameter | Condition A (Baseline) | Condition B (Optimized) | Mechanism of Improvement |

| Solvent | Water / Methanol | Acetonitrile / Dioxane | Eliminates solvent-bridged proton transfer (ESPT). |

| pH | 7.4 (PBS) | 6.0 (Acetate Buffer) | Protonates side-chain amine, blocking PET quenching. |

| Atmosphere | Ambient Air | Argon Sparged | Removes collisional oxygen quenching. |

| Additives | None | 10mM | Hydrophobic shielding (if water is required). |

Protocol B: Purification of Mannich Base Precursor

Impurities are the most common cause of erroneously low QY measurements.

-

Dissolution: Dissolve crude 3-(dimethylaminomethyl)-7-azaindole in minimal hot ethanol.

-

Filtration: Filter hot to remove insoluble polymeric byproducts.

-

Crystallization: Allow to cool slowly to room temperature, then to 4°C.

-

Wash: Collect crystals and wash with cold hexanes (removes unreacted dimethylamine).

-

Validation: Verify structure via

H-NMR. The methylene peak at position 3 should be a sharp singlet around

Part 4: Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for improving quantum yield based on experimental conditions.

Caption: Decision tree for isolating the cause of fluorescence quenching in 7-azaindole derivatives.

Part 5: Mechanistic Pathway (ESPT)

Understanding the "blocked" vs. "reactive" state is crucial. In water, the molecule exists in equilibrium.

Caption: The Excited-State Proton Transfer (ESPT) cycle responsible for quenching in protic solvents.

References

-

Chen, Y., Rich, R. L., Cai, F., & Petrich, J. W. (1993). Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water.[1][2] The Journal of Physical Chemistry. 1

-

Chapman, H. A., et al. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. Royal Society of Chemistry. 3

-

Kwon, O. H., & Jang, D. J. (2005).[2] Photophysics and Biological Applications of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry B. 2

-

Saha, S., et al. (2013). New Insights on the 7-azaindole Photophysics: The Overlooked Role of Its Non Phototautomerizable Hydrogen Bonded Complexes. 4[4]

Sources

Technical Support Center: Minimizing Photobleaching of 7-Azaindole Fluorescent Probes

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 7-azaindole and its derivatives as fluorescent probes. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you mitigate photobleaching and acquire high-quality, reproducible fluorescence data. 7-azaindole is a valuable tryptophan analog for probing protein structure and dynamics due to its unique photophysical properties, including a red-shifted absorption and emission compared to tryptophan.[1] However, like all fluorophores, it is susceptible to photobleaching, the light-induced degradation that leads to a loss of fluorescence signal.[2][3] This guide is designed to provide you with the expertise and validated methods to overcome this challenge.

Troubleshooting Guide: Common Photobleaching Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, explaining the underlying causes and offering actionable solutions.

Question 1: My 7-azaindole signal fades almost immediately upon illumination. What's causing such rapid photobleaching?

Underlying Cause: Rapid photobleaching is often a result of excessive excitation light intensity and the presence of molecular oxygen. When a 7-azaindole molecule absorbs a photon, it enters an excited singlet state. While most molecules relax back to the ground state by emitting a photon (fluorescence), a fraction can transition to a long-lived, highly reactive triplet state through a process called intersystem crossing.[3] In the presence of oxygen, this triplet-state fluorophore can react to form reactive oxygen species (ROS), which then chemically and irreversibly damage the 7-azaindole, rendering it non-fluorescent.[2][4] High-intensity light increases the rate of excitation and, consequently, the population of fluorophores in the triplet state, accelerating this destructive process.

Solution:

-

Reduce Excitation Intensity: The most immediate and effective step is to decrease the power of your excitation light source (e.g., laser or LED).[2][5] Use the lowest possible intensity that still provides a sufficient signal-to-noise ratio for your detector.[6] Many modern microscopes allow for precise control of light intensity, often as a percentage of the maximum power.[6]

-

Employ Neutral Density (ND) Filters: If your light source lacks fine power control, use ND filters to attenuate the excitation light before it reaches your sample.[5][6][7] This reduces the number of photons hitting the sample without altering the light's spectral properties.[7]

-

Minimize Exposure Time: Limit the duration your sample is exposed to the excitation light.[2][7] Use the camera's shortest possible exposure time that still yields a clear image. For time-lapse experiments, increase the interval between acquisitions as much as your experimental design allows.[2]

Question 2: I've already lowered my laser power, but I'm still seeing significant signal loss over the course of my time-lapse experiment. What else can I do?

Underlying Cause: Even with optimized imaging parameters, the cumulative dose of photons over a long experiment can lead to significant photobleaching. The key is to protect the fluorophore from the chemical reactions that occur in its excited state. This is where chemical intervention through antifade reagents becomes crucial.

Solution:

-

Utilize an Antifade Mounting Medium: For fixed samples, using a commercially available or self-prepared antifade mounting medium is essential.[5][8] These reagents contain compounds that scavenge for free radicals and reduce the population of reactive triplet-state fluorophores.[4] Common components include:

-

Incorporate Trolox into Live-Cell Imaging Media: For live-cell experiments, adding Trolox, a water-soluble and cell-permeable analog of vitamin E, to your imaging buffer can significantly reduce photobleaching.[2][10][11] Trolox acts as a potent antioxidant, preventing the formation of various reactive oxygen species.[10][11] It operates through a reducing and oxidizing system (ROXS), where it quenches the triplet state via electron transfer and its oxidized form (Trolox-quinone) helps recover the fluorophore radical.[12][13][14]

Question 3: My sample is in an aqueous buffer for a solution-based assay, and I'm still struggling with photobleaching. Are there options beyond mounting media?

Underlying Cause: In aqueous solutions, dissolved oxygen is readily available to react with excited-state 7-azaindole. The principles of photoprotection remain the same: reduce the availability of oxygen and quench the reactive triplet state.

Solution:

-

Deoxygenate Your Sample: Removing dissolved oxygen from your buffer can dramatically improve fluorophore stability. This can be achieved through:

-

Enzymatic Oxygen Scavenging Systems: A common system is the combination of glucose oxidase and catalase. Glucose oxidase consumes oxygen in the presence of glucose, and catalase breaks down the hydrogen peroxide byproduct.

-

Purging with Inert Gas: Gently bubbling an inert gas like nitrogen or argon through your sample solution before the experiment can displace dissolved oxygen.

-

-

Add Triplet State Quenchers to the Solution: As with live-cell imaging, soluble antioxidants can be added directly to the buffer.

Experimental Protocols & Methodologies

To ensure the integrity of your experiments, here are detailed protocols for implementing the solutions described above.

Protocol 1: Preparing and Using Trolox for Live-Cell Imaging

This protocol details how to prepare a Trolox stock solution and apply it to your live-cell imaging experiment to minimize photobleaching.

Materials:

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

-

Ethanol (for stock solution)

-

Live-cell imaging medium or buffer

Procedure:

-

Prepare a 100 mM Trolox Stock Solution: Dissolve the appropriate amount of Trolox in ethanol. This stock solution can be stored at 2–8 °C.[10]

-

Dilute Trolox in Imaging Medium: On the day of the experiment, dilute the 100 mM Trolox stock solution directly into your pre-warmed imaging medium to a final working concentration. A typical starting range is 0.1 mM to 1 mM.[10][11]

-

Optimize the Working Concentration: The optimal concentration of Trolox can be cell-type dependent.[10][11] It is advisable to perform a titration experiment to determine the highest concentration that does not induce cytotoxicity while providing maximal photoprotection.

-

Equilibrate Cells: Replace the existing culture medium with the Trolox-containing imaging medium and allow the cells to equilibrate for at least 15-30 minutes before starting your imaging session.

-

Proceed with Imaging: Image your cells using the optimized, lower-intensity illumination settings.

Protocol 2: Optimizing Imaging Parameters to Reduce Photobleaching

This workflow guides you through the systematic optimization of your microscope settings to minimize light-induced damage to your 7-azaindole probe.

Materials:

-

Your prepared sample labeled with a 7-azaindole probe.

-

A fluorescence microscope with adjustable excitation intensity and camera exposure time.

Procedure:

-

Start with Low Excitation Power: Set your laser or LED power to the lowest possible setting (e.g., 1-5%).

-

Determine Minimum Acceptable Exposure Time: While viewing the live image, gradually increase the camera exposure time until you achieve a signal that is clearly distinguishable from the background noise.

-

Adjust Gain if Necessary: If the signal is still too dim at a reasonable exposure time, you can increase the camera's gain. However, be aware that high gain can amplify noise.

-

Iteratively Increase Excitation Power: If the signal remains insufficient, incrementally increase the excitation power. At each step, re-evaluate the image quality. The goal is to find the "sweet spot" that provides a good signal-to-noise ratio with the lowest possible combination of excitation power and exposure time.[2]

-

Avoid Unnecessary Illumination: Use features on your microscope that limit illumination to only when the camera is acquiring an image.[15] This prevents the sample from being exposed to light during periods of "illumination overhead".[16][17][18] When locating a region of interest, use transmitted light or a low-magnification, low-intensity fluorescence scan.[5][7]

Data Presentation: The Impact of Antifade Reagents

The following table summarizes the qualitative effects of various antifade strategies on the photostability of fluorescent probes.

| Method | Primary Mechanism | Typical Application | Relative Improvement in Photostability |

| Reduced Excitation Intensity | Decreases the rate of excitation and triplet state formation. | All fluorescence microscopy. | Moderate to High |

| Reduced Exposure Time | Minimizes the total number of photons the sample is exposed to. | All fluorescence microscopy. | Moderate |

| DABCO | Quenches the reactive triplet state of the fluorophore. | Fixed-cell mounting media. | High |

| Trolox | Acts as an antioxidant, scavenging reactive oxygen species.[11] | Live-cell imaging, aqueous solutions. | High |

| Oxygen Scavenging System | Removes dissolved molecular oxygen from the medium. | Live-cell imaging, aqueous solutions. | Very High |

Visualizing the Problem and Solution

To better understand the processes involved, the following diagrams illustrate the photobleaching pathway and a generalized workflow for its minimization.

Caption: The Jablonski diagram illustrating the photobleaching pathway of a fluorophore.

Caption: A workflow for minimizing photobleaching during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: Are there any structural modifications to 7-azaindole that can improve its photostability? A: Yes, modifying the 7-azaindole structure can influence its photophysical properties. For instance, methylation at the N1 position can prevent dimer formation, which is a non-radiative decay pathway, thereby increasing the fluorescence quantum yield.[19] While not directly addressing photobleaching from oxidation, enhancing the initial brightness can provide a better starting signal. Research into covalently linking triplet-state quenchers directly to fluorophores is an active area of development for creating more photostable probes.[20][21]

Q2: Can the choice of immersion oil affect photobleaching? A: While the primary factors are light intensity and oxygen, the entire light path, including the immersion oil, plays a role. Using a high-quality, low-autofluorescence immersion oil with the correct refractive index for your objective lens is crucial for maximizing signal collection. A more efficient collection of emitted photons means you can use lower excitation power to achieve the same image brightness, indirectly reducing the rate of photobleaching.

Q3: How do I know if I'm causing phototoxicity in my live-cell experiments in addition to photobleaching? A: Phototoxicity, or light-induced cell damage, often goes hand-in-hand with photobleaching as both are caused by excessive illumination and the generation of ROS.[15] Signs of phototoxicity include changes in cell morphology (e.g., blebbing, vacuole formation), altered dynamics (e.g., slowed or arrested cell division, changes in mitochondrial movement), and ultimately, cell death.[15] It is good practice to have a control group of cells that are not illuminated and to monitor the health of your imaged cells over time. The same strategies used to minimize photobleaching—reducing light exposure and using antioxidants like Trolox—are also the primary methods for mitigating phototoxicity.[16][17][18]

Q4: Are commercial antifade reagents better than homemade formulations? A: Commercial antifade reagents are often preferred for their convenience, quality control, and optimized formulations.[4] They are ready-to-use and have been tested for compatibility with a wide range of fluorophores.[22][23][24] Homemade formulations can be effective and more economical, but they require careful preparation and pH adjustment, and their performance can be less consistent. For critical applications and to ensure reproducibility, a well-documented commercial product is often the more reliable choice.

References

- Photoionization and Dynamic Solvation of the Excited States of 7-Azaindole. (N.A.). The Journal of Physical Chemistry.

-

Kiepas, A., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(4). [Link]

-

Biocompare. (2018). Photobleaching in Live Cell Imaging. Biocompare: The Buyer's Guide for Life Scientists. [Link]

-

Kiepas, A., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Request PDF. [Link]

-

Negrerie, M., et al. (1995). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 95(1), 259-308. [Link]

-

News-Medical.Net. (2018). Minimizing Photobleaching in Fluorescence Microscopy. News-Medical.Net. [Link]

-

New arrival: LongFluo™ Antifade Mountant Medium. (2022). Biogradetech. [Link]

-

Kasha, M. (1999). The concerted mechanism of photo-induced biprotonic transfer in 7-azaindole dimers. Proceedings of the National Academy of Sciences, 96(11), 5990-5995. [Link]

-

Kiepas, A., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. PubMed. [Link]

-

Nachtigallova, D., et al. (2013). Fast excited state dynamics in the isolated 7-azaindole-phenol H-bonded complex. The Journal of Chemical Physics, 138(5), 054309. [Link]

-

Probing the electronic structure and dipole-bound state of the 7-azaindolide anion. (2025). Royal Society of Chemistry. [Link]

-

Cordes, T., et al. (2009). On the mechanism of Trolox as antiblinking and antibleaching reagent. Journal of the American Chemical Society, 131(14), 5018-5019. [Link]

-

Barbatti, M. (2014). Excited-state proton transfer in solvated 7-azaindole. Mario Barbatti's Blog. [Link]

-

Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. (N.A.). Iowa State University Digital Repository. [Link]

-

On the Mechanism of Trolox as Antiblinking and Antibleaching Reagent. (2025). ResearchGate. [Link]

-

Prolong Gold Antifade Reagent From Molecular Probes (Invitrogen). (2008). Biocompare. [Link]

-

Liu, C., & Yu, H. T. (2001). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1195-1198. [Link]

-

ProLong® Gold Antifade Reagent From Invitrogen. (2006). Biocompare. [Link]

-

Liu, C., & Yu, H. T. (2001). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PubMed. [Link]

-

Fluorescent species of 7-azaindole and 7-azatryptophan in water. (N.A.). The Journal of Physical Chemistry. [Link]

-

Luminescence and reactivity of 7-azaindole derivatives and complexes. (2010). Chemical Society Reviews. [Link]

-

How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (N.A.). KEYENCE America. [Link]

-

Azaindole Therapeutic Agents. (N.A.). PMC - NIH. [Link]

-

7-Azaindole Analogues as Bioactive Agents and Recent Results. (N.A.). PubMed. [Link]

-

How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. (N.A.). Andor Technology. [Link]

-

Photobleaching. (N.A.). Wikipedia. [Link]

-

Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. (N.A.). PMC. [Link]

-

Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. (N.A.). New Journal of Chemistry. [Link]

-

Development of photostable fluorophores for molecular imaging. (2025). ResearchGate. [Link]

-

Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[5]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. (N.A.). PMC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. biocompare.com [biocompare.com]

- 3. Photobleaching - Wikipedia [en.wikipedia.org]

- 4. vectorlabs.com [vectorlabs.com]

- 5. news-medical.net [news-medical.net]

- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]

- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Mounting Media and Antifades | Thermo Fisher Scientific - US [thermofisher.com]

- 9. bicellscientific.com [bicellscientific.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. On the mechanism of Trolox as antiblinking and antibleaching reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]

- 15. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]

- 16. journals.biologists.com [journals.biologists.com]

- 17. researchgate.net [researchgate.net]

- 18. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Anti-fade fluorescence mounting medium - aqueous, fluoroshield (ab104135) | Abcam [abcam.com]

- 23. biocompare.com [biocompare.com]

- 24. biocompare.com [biocompare.com]

Advanced purification techniques for 3-(Dimethylaminomethyl)-7-azaindole.

Technical Support Center & Troubleshooting Guide

Introduction: The Chemical Challenge

3-(Dimethylaminomethyl)-7-azaindole is a critical pharmacophore, often functioning as a bioisostere of Gramine (the indole analog).[1][2] However, the presence of the pyridine nitrogen (N-7) significantly alters its physicochemical properties compared to standard indoles.[2]

-

Key Property: The compound possesses two basic centers: the aliphatic dimethylamine (pKa ~9.5) and the aromatic pyridine nitrogen (pKa ~4.6).

-

The Purification Trap: Unlike simple indoles, the increased polarity of the 7-azaindole core makes this compound prone to "oiling out" in standard non-polar solvents and tailing severely on silica gel due to dual-mode interaction (H-bonding and ionic interaction).[2]

This guide provides three validated purification modules designed to address these specific molecular behaviors.

Module 1: Acid-Base Extraction (The "Quick Fix")

Use Case: Removing non-basic impurities (starting materials, neutral byproducts) from crude reaction mixtures (e.g., Mannich reaction).

Troubleshooting Q&A

Q: I basified my aqueous layer, but the product formed a sticky oil instead of a solid. How do I recover it? A: This "oiling out" occurs because the product is too polar for the aqueous interface but not hydrophobic enough to crystallize immediately.[2]

-

The Fix: Do not attempt to filter the oil.[2] Add Dichloromethane (DCM) containing 5-10% Isopropanol (IPA) .[1][2] The IPA disrupts the hydrogen bonding network, pulling the product into the organic phase. Dry the organic layer (Na₂SO₄) and evaporate to yield a solid.

Q: My yield is low after extraction. Is the product staying in the water? A: Yes. The 7-azaindole ring increases water solubility significantly compared to the indole analog.[2]

-

The Fix: Saturate the aqueous phase with NaCl (brine) before the final extraction. Use Chloroform/Isopropanol (3:1) instead of Ethyl Acetate for the extraction solvent to maximize recovery.

Validated Protocol: Dual-pH Swing

-

Dissolution: Dissolve crude residue in 1M HCl (pH ~1).

-

Wash: Extract twice with Ethyl Acetate (Discard organic layer; this removes neutral impurities like unreacted 7-azaindole).[1][2]

-

Basification: Cool the aqueous layer to 0°C. Slowly add 50% NaOH or NH₄OH until pH reaches 11-12 .

-

Note: You must exceed the pKa of the aliphatic amine (~9.5) to ensure the molecule is neutral.[2]

-

-

Extraction: Extract the cloudy aqueous mixture with DCM/IPA (9:1) (3x).

-

Isolation: Dry over Na₂SO₄, filter, and concentrate.

Module 2: Chromatographic Purification (The "Deep Dive")

Use Case: Isolating the target from closely related amine byproducts (e.g., bis-alkylated impurities).[1][2]

Troubleshooting Q&A

Q: The product streaks/tails across the entire column. Why? A: The basic dimethylamino group interacts strongly with the acidic silanol groups on the silica gel.

-

The Fix: You must deactivate the silica.[2] Pre-wash the column with eluent containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide . Maintain this modifier concentration throughout the run.

Q: The product co-elutes with the starting material (7-azaindole). A: On standard silica, the polarity difference is compressed.[2]

-

The Fix: Switch to Alumina (Neutral) stationary phase.[2] Alumina is less acidic and often provides better separation for basic heterocycles.[2] Alternatively, use a DCM:Methanol:NH₄OH (90:9:1) system on silica.[1][2]

Visualization: Purification Decision Matrix

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.[1][2]

Module 3: Crystallization & Salt Formation (The "Gold Standard")

Use Case: Final polishing to achieve >99% purity for biological assays.

Experimental Data: Solubility Profile

| Solvent System | Temperature | Solubility Status | Recommendation |

| Water | 25°C | Insoluble (as free base) | Precipitation Medium |

| Ethyl Acetate | 25°C | Moderate | Good for Crystallization |

| Diethyl Ether | 25°C | Low | Anti-solvent |

| Toluene | 80°C -> 25°C | High -> Low | Excellent for Recrystallization |

Protocol: Recrystallization of Free Base

-

Dissolve the crude solid in minimal boiling Toluene or Ethyl Acetate (approx. 5-10 mL per gram).[1][2]

-

If colored impurities persist, add activated charcoal, boil for 5 mins, and filter hot through Celite.

-

Allow the filtrate to cool slowly to room temperature.[2]

-

If no crystals form, add Hexane or Heptane dropwise until slight turbidity appears, then refrigerate (4°C).

Protocol: Hydrochloride Salt Formation

For long-term storage, the HCl salt is significantly more stable against oxidation.[1][2]

-

Dissolve 1.0 eq of free base in Ethanol .[2]

-

Add 1.1 eq of 1.25M HCl in Ethanol (or ether).

-

Stir at 0°C for 1 hour.

-

Filter the white precipitate and wash with cold ether.[2]

Module 4: Stability & Storage

Q: My compound turned yellow/brown after a week. What happened? A: The electron-rich pyrrole ring is susceptible to oxidation, and the benzylic amine can undergo degradation.[2]

-

Storage Rule: Store as the HCl salt or Oxalate salt whenever possible.

-

Conditions: -20°C, under Argon/Nitrogen, protected from light.

References

-

Preparation of 7-azaindole derivatives

-

Mannich Reaction on Indoles (Gramine Analog)

-

Physical Properties & Melting Point

-

Chromatographic Behavior of Azaindoles

Sources

- 1. Showing Compound 3-(Dimethylaminomethyl)indole (FDB014498) - FooDB [foodb.ca]

- 2. Gramine | 87-52-5 [chemicalbook.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. 3-(dimethylaminomethyl)-7-azaindole [stenutz.eu]

- 5. Gramine | C11H14N2 | CID 6890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. debrisoquin [stenutz.eu]

- 7. researchgate.net [researchgate.net]

- 8. Azaindole synthesis [organic-chemistry.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Improving signal-to-noise ratio in microscopy with 3-(Dimethylaminomethyl)-7-azaindole.

This technical guide addresses the application of 3-(Dimethylaminomethyl)-7-azaindole (a functionalized 7-azaindole derivative) for enhancing signal-to-noise ratio (SNR) in fluorescence microscopy.

This molecule belongs to a class of probes that utilize Excited-State Intramolecular Proton Transfer (ESIPT) . Unlike standard fluorophores (e.g., FITC, Rhodamine) that rely on intensity alone, 7-azaindole derivatives allow for ratiometric sensing or solvatochromic "turn-on" effects. This capability dramatically improves SNR by filtering out background noise caused by uneven dye loading, photobleaching, or laser fluctuations.

Core Concept: The Mechanism of SNR Improvement

The 3-(Dimethylaminomethyl)-7-azaindole probe operates on a dual-emission mechanism dependent on its microenvironment.

-

In Bulk Water (High Noise Region): The probe is often quenched or emits weakly in the UV/Blue region due to water-mediated proton transfer or non-radiative decay.

-

In Hydrophobic Pockets/Bound State (Signal Region): When the probe binds to a protein pocket, membrane, or DNA groove, water is excluded. This triggers a specific proton transfer event (ESIPT), resulting in a strong Green/Yellow tautomer emission (large Stokes shift).

Result: You improve SNR not just by making the signal brighter, but by spectrally separating the "signal" (bound state) from the "noise" (free probe in solution).

Part 1: Experimental Protocol & Preparation

Module A: Probe Solubilization & Storage

-

The Chemistry: The dimethylaminomethyl group adds basicity and polarity, improving solubility compared to the parent 7-azaindole, but it also makes the probe sensitive to pH.

-

Storage: Store powder at -20°C, desiccated. Protect from light.

| Parameter | Recommended Condition | Technical Rationale |

| Stock Solvent | Anhydrous DMSO or Ethanol | Avoids premature proton transfer or hydrolysis. |

| Stock Concentration | 10–50 mM | High concentration prevents oxidation; dilute only immediately before use. |

| Working Concentration | 1–10 µM | ESIPT probes have large Stokes shifts but lower quantum yields; slightly higher loading may be required. |

| pH Stability | pH 6.0 – 8.0 | The amine group (pKa ~8-9) can protonate at low pH, altering solubility and membrane permeability. |

Module B: Staining Workflow

-

Dilution: Dilute the DMSO stock into warm (37°C) buffer/media. Do not shock the cells with cold media.

-

Incubation: Incubate for 20–45 minutes.

-

Note: This probe is membrane-permeable due to the indole core.

-

-

Wash Step (Critical): While ratiometric imaging reduces the need for washing, a mild wash with PBS removes the "bulk water" signal, enhancing the contrast of the hydrophobic-bound probe.

Part 2: Optical Setup & Acquisition

Module C: Microscopy Configuration

To utilize the SNR benefits, you must capture the Dual Emission (or the specific Tautomer shift).

-

Excitation: UV or Near-UV laser (350 nm – 375 nm).

-

Why? The ground state absorption of the indole ring is in the UV.

-

-

Emission Channel 1 (Normal): 380–430 nm (Blue).

-

Represents: Free probe, polar environment, or non-proton-transferred state.

-

-

Emission Channel 2 (Tautomer): 500–550 nm (Green).

-

Represents: Bound probe, hydrophobic pocket, ESIPT-active state.

-

Diagram: The ESIPT Signal Generation Workflow

Caption: The ESIPT mechanism filters noise by shifting the emission color (Stokes Shift) only when the probe is in the correct hydrophobic target environment.

Part 3: Troubleshooting & FAQs

Q1: I am seeing very weak fluorescence in my sample. Is the probe degraded?

Diagnosis: Likely not degraded, but quenched by water .

-

The Science: 7-azaindole derivatives often exhibit "water-bridged" quenching where water molecules steal the excitation energy via non-radiative decay networks.

-

Solution:

-

Confirm the probe is binding to its target (protein/lipid). If the target is sparse, the signal will be low because the "free" probe is dark (which is actually good for SNR, but bad for visualization).

-

Increase Viscosity: Add a viscosity agent (e.g., glycerol or PEG) to the buffer to test if the signal recovers. If it does, your probe is working but lacks a binding partner.

-

Q2: My "Ratio" image looks noisy. How do I calculate the SNR correctly?

Diagnosis: Improper background subtraction before ratio calculation.

-

The Science: Ratiometric division (

) amplifies noise if the denominator ( -

Solution:

-

Thresholding: Apply a strict intensity threshold to the Blue channel. Any pixel below 5% of dynamic range should be set to NaN (Not a Number) to avoid dividing by zero/noise.

-

The Formula:

-

Use the

value to map the microenvironment. High

-

Q3: I see a blue shift instead of the expected green tautomer emission.

Diagnosis: The probe is in a protic environment that prevents intramolecular proton transfer.

-